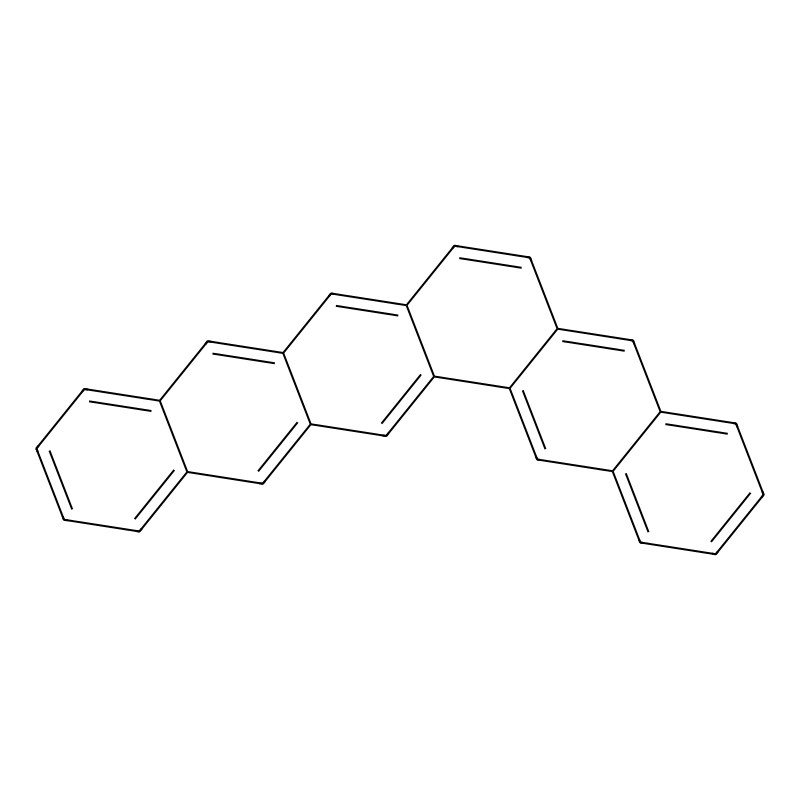Hexaphene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Hexaphene, with the molecular formula , is a polycyclic aromatic hydrocarbon characterized by its complex structure comprising multiple fused aromatic rings. Specifically, it consists of 26 carbon atoms and 16 hydrogen atoms, making it part of a broader class of compounds known for their stability and unique chemical properties. Hexaphene is notable for its potential applications in various fields, including materials science and organic electronics, due to its electronic properties and structural integrity.
- Oxidation: Hexaphene can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives .
- Reduction: This process involves the addition of hydrogen, often facilitated by reducing agents such as lithium aluminum hydride or palladium-catalyzed hydrogenation, resulting in partially hydrogenated derivatives.
- Substitution: Hexaphene can participate in electrophilic substitution reactions where hydrogen atoms are replaced by halogens or alkyl groups, typically using halogenating agents under specific conditions.
These reactions highlight the compound's reactivity and versatility in synthetic organic chemistry.
Research has indicated that hexaphene exhibits certain biological activities, particularly in studies related to its interaction with biological molecules. It has been shown to influence cellular processes through mechanisms such as oxidative stress and DNA damage. The compound's potential role in drug metabolism and its effects on various cellular pathways make it a subject of interest in pharmacological studies.
The synthesis of hexaphene can be achieved through several methods:
- Diels-Alder Reaction: A common synthetic route involves the cyclization of appropriate precursors using the Diels-Alder reaction, which requires high temperatures and often the presence of catalysts to facilitate the formation of its polycyclic structure.
- Industrial Production: Large-scale synthesis may utilize reactors designed for high-pressure and high-temperature conditions to optimize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate hexaphene from other by-products.
These methods illustrate the compound's complex synthesis requirements and the need for controlled reaction conditions.
Hexaphene has diverse applications across several fields:
- Materials Science: It is utilized in the development of organic semiconductors and photovoltaic cells due to its electronic properties.
- Research: As a model compound for studying polycyclic aromatic hydrocarbons, hexaphene aids in understanding chemical behavior in various reactions.
- Biological Studies: Its interactions with DNA and proteins make it valuable for research into biochemical pathways and potential therapeutic applications.
Studies exploring hexaphene's interactions focus on its effects on biological systems. The compound has been shown to interact with enzymes and receptors, leading to metabolic activation that produces reactive intermediates capable of influencing cellular components. This interaction can result in oxidative stress responses and modulation of signaling pathways, underscoring its significance in biological research.
Hexaphene shares structural similarities with several other polycyclic aromatic hydrocarbons. Here are some comparable compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Benzo(p)hexaphene | Higher molecular weight; used in advanced materials | |
| Naphtho[8,1,2-hij]hexaphene | Contains fewer rings; exhibits different reactivity | |
| Pyrene | Known for strong fluorescence; simpler structure | |
| Anthracene | Commonly used in dyes; less complex than hexaphene |
Hexaphene's uniqueness lies in its specific arrangement of carbon atoms that contributes to distinct electronic properties and reactivity patterns compared to these similar compounds.
Hexaphene (C₂₆H₁₆) is a cata-condensed benzenoid polycyclic aromatic hydrocarbon (PAH) characterized by six ortho-fused benzene rings arranged in a linear configuration. As a PAH, it belongs to a class of organic compounds composed exclusively of carbon and hydrogen atoms, with multiple aromatic rings sharing adjacent carbon atoms. Its molecular weight of 328.4 g/mol and planar structure contribute to its stability and electronic properties, which are typical of high-molecular-weight PAHs.
Hexaphene is classified under the subgroup of ortho-fused PAHs, where each new benzene ring is fused at the "a" face (120° orientation) of the preceding ring. This structural arrangement distinguishes it from peri-fused or ace-naphthenic PAHs, which exhibit different ring-fusion geometries.
Historical Context and Nomenclature
Structural Features and Isomers
Hexaphene’s structure consists of six ortho-fused benzene rings, forming a rigid, planar framework (Figure 1). Key features include:
- Bond lengths: 1.40–1.42 Å (typical of aromatic C–C bonds)
- Dihedral angles: 0° between adjacent rings (fully planar)
- Symmetry: C₂h point group due to centrosymmetric arrangement
Isomerism in C₂₆H₁₆ PAHs
Hexaphene is one of 37 cata-condensed isomers with the molecular formula C₂₆H₁₆. Notable isomers include:
These isomers exhibit distinct physicochemical behaviors despite identical molecular formulas. For example, hexaphene’s UV/visible spectrum shows λₘₐₓ at 378 nm (p-band) and 295 nm (β-band), whereas naphtho[1,2-c]chrysene absorbs at 385 nm and 302 nm.
Synthetic and Natural Occurrence
Hexaphene is synthesized via:
- Copper-catalyzed cyclization of halogenated naphthalene precursors
- Pyrolysis of coal tar derivatives above 500°C
- Diels-Alder reactions using anthracene derivatives
In nature, it occurs in coal tar, heavy crude oil, and urban particulate matter at concentrations up to 1.2 µg/g. Its presence in environmental matrices is linked to incomplete combustion of organic materials.








